copper;methyl 3-[12-acetyl-7,18-bis(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate
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Overview
Description
Copper;methyl 3-[12-acetyl-7,18-bis(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate is a complex organic compound that belongs to the class of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, including hemoglobin and chlorophyll
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;methyl 3-[12-acetyl-7,18-bis(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through a series of condensation reactions involving pyrrole and aldehyde derivatives under acidic conditions.
Metalation: The porphyrin core is then metalated with copper ions to form the copper-porphyrin complex.
Functionalization: The copper-porphyrin complex is further functionalized with acetyl and methoxy groups through esterification and acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Copper;methyl 3-[12-acetyl-7,18-bis(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state derivatives.
Substitution: The methoxy and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated compounds.
Scientific Research Applications
Copper;methyl 3-[12-acetyl-7,18-bis(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a model compound for studying porphyrin chemistry.
Biology: Investigated for its potential role in mimicking natural enzymes and as a photosensitizer in photodynamic therapy.
Medicine: Explored for its potential use in cancer treatment and as an antimicrobial agent.
Industry: Utilized in the development of sensors and as a component in advanced materials.
Mechanism of Action
The mechanism of action of copper;methyl 3-[12-acetyl-7,18-bis(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate involves its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions and organic molecules, influencing their reactivity and stability.
Pathways: It can participate in redox reactions, electron transfer processes, and catalytic cycles, thereby affecting biochemical and chemical pathways.
Comparison with Similar Compounds
Similar Compounds
Copper(II) acetylacetonate: Another copper complex with different ligands.
Methyl 3-[12-acetyl-7,18-bis(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate: A similar porphyrin compound without the copper ion.
Uniqueness
Copper;methyl 3-[12-acetyl-7,18-bis(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate is unique due to its specific combination of functional groups and metal center, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C38H40CuN4O7 |
---|---|
Molecular Weight |
728.3 g/mol |
IUPAC Name |
copper;methyl 3-[12-acetyl-7,18-bis(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate |
InChI |
InChI=1S/C38H41N4O7.Cu/c1-19-25(10-13-36(45)48-7)32-18-33-26(11-14-37(46)49-8)20(2)28(40-33)16-31-24(9-12-35(44)47-6)21(3)29(41-31)17-34-38(23(5)43)22(4)30(42-34)15-27(19)39-32;/h15-18H,9-14H2,1-8H3,(H-,39,40,41,42,43);/q-1;+2/p-1 |
InChI Key |
DSCXSTQINAUPPM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CCC(=O)OC)C)C(=O)C)C)C(=C3CCC(=O)OC)C)CCC(=O)OC.[Cu+2] |
Origin of Product |
United States |
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